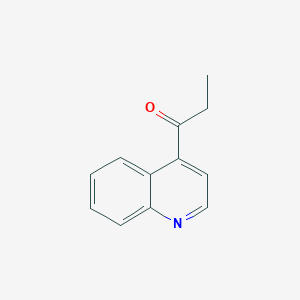

1-(Quinolin-4-yl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-quinolin-4-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-2-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCFAKZSGSFCFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10509615 | |

| Record name | 1-(Quinolin-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83629-96-3 | |

| Record name | 1-(Quinolin-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Quinolin-4-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(quinolin-4-yl)propan-1-one, a heterocyclic ketone of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information on its identification, plausible synthetic routes, expected physicochemical and spectroscopic properties based on analogous structures, and the well-documented biological significance of the quinoline scaffold. This document aims to serve as a foundational resource for researchers initiating projects involving 4-acylquinolines, providing both theoretical grounding and practical insights into their synthesis and characterization.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent scaffold in a vast number of natural products and synthetic compounds with diverse pharmacological activities.[1][2] This privileged structure is a cornerstone in the development of therapeutics ranging from antimalarial and antibacterial agents to anti-inflammatory and anticancer drugs.[1][3] The derivatization of the quinoline core, particularly with acyl groups, offers a versatile platform for modulating biological activity and exploring structure-activity relationships (SAR). This compound, with its propionyl group at the 4-position, represents a key intermediate for further chemical elaboration and a potential pharmacophore in its own right.

Compound Identification and Physicochemical Properties

Chemical Identity:

| Identifier | Value |

| Systematic Name | This compound |

| CAS Number | 83629-96-3 |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| Canonical SMILES | CCC(=O)C1=CC=NC2=CC=CC=C12 |

Predicted Physicochemical Properties:

-

Appearance: Likely a solid at room temperature, potentially crystalline.

-

Solubility: Expected to be soluble in a range of organic solvents such as dichloromethane, chloroform, and methanol. Solubility in water is predicted to be low.

-

Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

Chemical Structure

The chemical structure of this compound consists of a quinoline ring with a propan-1-one (propionyl) group attached at the C4 position.

Caption: 2D Structure of this compound

Synthesis of this compound: Plausible Methodologies

Proposed Synthetic Pathway: Modified Friedländer Annulation

This proposed synthesis adapts the general principles of the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2]

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on the synthesis of structurally similar compounds.[1] Optimization of reaction conditions, including temperature, reaction time, and catalyst loading, would be necessary.

Materials:

-

2-Aminobenzaldehyde

-

Pentan-2-one

-

Polyphosphoric acid (PPA) or Potassium Hydroxide (KOH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminobenzaldehyde (1.0 eq) and pentan-2-one (1.2 eq).

-

Catalyst Addition: Slowly add the acid or base catalyst. For instance, if using polyphosphoric acid, add it portion-wise with stirring. The reaction is often performed neat or in a high-boiling solvent.

-

Reaction: Heat the mixture to a temperature appropriate for the chosen catalyst (e.g., 90-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If an acid catalyst was used, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Self-Validation: The purity of the synthesized product should be confirmed by TLC, and its identity verified by spectroscopic methods as outlined in the following section.

Spectroscopic Characterization (Predicted)

The definitive structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of closely related quinoline derivatives.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, typically in the downfield region (δ 7.5-9.0 ppm). The ethyl group of the propionyl moiety would exhibit a quartet for the methylene protons (CH₂) adjacent to the carbonyl group (likely around δ 3.0-3.5 ppm) and a triplet for the terminal methyl protons (CH₃) in the upfield region (around δ 1.2-1.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the nine carbons of the quinoline ring and the three carbons of the propionyl group. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 195-205 ppm.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the quinoline ring would also be present.

Mass Spectrometry (MS)

Mass spectral analysis would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 185.22). Fragmentation patterns would likely involve the loss of the ethyl group or the entire propionyl group.

Reactivity and Potential for Further Derivatization

The 4-acylquinoline scaffold is a versatile intermediate for the synthesis of more complex molecules. The carbonyl group can undergo a variety of chemical transformations, including:

-

Reduction: The ketone can be reduced to a secondary alcohol, providing a chiral center and opportunities for further functionalization.

-

Condensation Reactions: The α-protons of the ketone are acidic and can participate in aldol-type condensation reactions to form larger carbon skeletons.

-

Formation of Heterocycles: The ketone functionality can be a key component in the construction of new heterocyclic rings fused to the quinoline system.

Biological and Pharmacological Context

While specific biological data for this compound is not extensively reported, the quinoline nucleus is associated with a broad spectrum of pharmacological activities.[1][3]

-

Antimalarial: The 4-aminoquinoline core is central to the antimalarial drugs chloroquine and hydroxychloroquine.

-

Antibacterial: Quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents.

-

Anticancer: Several quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases.

-

Anti-inflammatory: The quinoline scaffold is present in a number of compounds with anti-inflammatory properties.

The synthesis of a library of derivatives based on the this compound core could lead to the discovery of novel compounds with significant therapeutic potential.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable heterocyclic ketone with significant potential as a building block in medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical identity, a plausible synthetic strategy, and its expected spectroscopic and chemical properties. The rich pharmacology of the quinoline scaffold suggests that derivatives of this compound are promising candidates for future drug discovery efforts. Further research to elucidate the specific biological activities of this compound and its analogues is highly warranted.

References

- BLDpharm. This compound. (Accessed January 24, 2026).

- Kumar, A., et al. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. ACS Omega.

- Molecules. (2023).

- National Center for Biotechnology Information. PubChem Compound Summary for CID 13745210, 1-(8-chloro-1-propan-2-yl-4H-pyrazolo[4,5-c]quinolin-5-yl)propan-1-one. (Accessed January 24, 2026).

- Thakare, V. G., et al. (2022). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Scientific Reports.

Sources

- 1. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(Quinolin-4-yl)propan-1-one: A Technical Guide

Abstract

Introduction and Molecular Structure

1-(Quinolin-4-yl)propan-1-one is a quinoline derivative with a propionyl group attached at the 4-position. The quinoline moiety is a key pharmacophore in numerous clinically significant drugs, and understanding the spectroscopic properties of its derivatives is crucial for the development of new therapeutic agents. This guide will delve into the predicted spectral characteristics of this molecule, providing a foundational understanding for researchers working with this compound.

Compound Details:

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 83629-96-3 |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

Below is a diagram illustrating the molecular structure and the numbering convention used for the interpretation of the spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Based on the structure of this compound, we can predict the key features of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the aliphatic protons of the propionyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.95 | d | 1H | H-2 |

| ~8.20 | d | 1H | H-8 |

| ~7.80 | d | 1H | H-5 |

| ~7.75 | ddd | 1H | H-7 |

| ~7.60 | ddd | 1H | H-6 |

| ~7.45 | d | 1H | H-3 |

| ~3.10 | q | 2H | -CH₂- |

| ~1.25 | t | 3H | -CH₃ |

Interpretation and Rationale:

-

Aromatic Region (7.0-9.0 ppm): The protons on the quinoline ring are expected to resonate in the downfield region due to the deshielding effect of the aromatic system and the electron-withdrawing nitrogen atom. H-2 is anticipated to be the most deshielded proton, appearing as a doublet due to coupling with H-3. The protons of the benzene portion of the quinoline ring (H-5, H-6, H-7, H-8) will exhibit complex splitting patterns (doublets or doublet of doublets) due to ortho and meta couplings.

-

Aliphatic Region (1.0-3.5 ppm): The methylene protons (-CH₂-) of the propionyl group are adjacent to the carbonyl group, which deshields them, leading to a quartet around 3.10 ppm due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) are expected to appear as a triplet around 1.25 ppm, coupled with the methylene protons.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon-13 NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~202.0 | C=O |

| ~150.5 | C-2 |

| ~148.0 | C-8a |

| ~145.0 | C-4 |

| ~130.0 | C-7 |

| ~129.5 | C-5 |

| ~128.0 | C-4a |

| ~126.5 | C-6 |

| ~123.0 | C-8 |

| ~121.0 | C-3 |

| ~32.0 | -CH₂- |

| ~8.5 | -CH₃ |

Interpretation and Rationale:

-

Carbonyl Carbon: The carbonyl carbon (C=O) is the most deshielded carbon and is expected to have a chemical shift of around 202.0 ppm.

-

Aromatic Carbons: The carbons of the quinoline ring will resonate in the range of 120-151 ppm. The carbons directly attached to the nitrogen (C-2 and C-8a) and the carbon bearing the propionyl group (C-4) will be significantly deshielded.

-

Aliphatic Carbons: The methylene carbon (-CH₂-) will appear around 32.0 ppm, while the terminal methyl carbon (-CH₃) will be the most shielded, with a chemical shift of approximately 8.5 ppm.

Experimental Protocol for NMR Spectroscopy

Caption: Standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the carbonyl group and the aromatic quinoline ring.

Predicted Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Weak | Aromatic C-H stretch |

| ~2980, ~2940 | Weak | Aliphatic C-H stretch |

| ~1690 | Strong | C=O stretch (ketone) |

| ~1600, ~1580, ~1500 | Medium-Strong | Aromatic C=C and C=N stretches |

| ~1420 | Medium | CH₂ bend |

| ~850 | Strong | C-H out-of-plane bend (aromatic) |

Interpretation and Rationale:

-

C=O Stretch: The most prominent peak in the spectrum is expected to be the strong absorption around 1690 cm⁻¹ corresponding to the stretching vibration of the carbonyl group of the ketone.

-

Aromatic Stretches: The multiple bands in the 1500-1600 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the quinoline ring system. The weak absorptions above 3000 cm⁻¹ are due to the aromatic C-H stretching.

-

Aliphatic Stretches: The weak bands just below 3000 cm⁻¹ are attributed to the symmetric and asymmetric stretching of the C-H bonds in the ethyl group.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of signals, including C-H bending and skeletal vibrations, which are unique to the molecule and can be used for identification by comparison with a reference spectrum.

Experimental Protocol for IR Spectroscopy

A common and straightforward method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum.

-

Data Processing: The resulting spectrum is typically processed to show absorbance or transmittance as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, Electron Ionization (EI) would likely be used.

Predicted Mass Spectrometry Data (EI):

| m/z | Predicted Ion | Interpretation |

| 185 | [C₁₂H₁₁NO]⁺˙ | Molecular Ion (M⁺˙) |

| 156 | [C₁₁H₈N]⁺ | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 128 | [C₉H₆N]⁺ | [M - C₂H₅CO]⁺ (Loss of propionyl radical) |

| 127 | [C₉H₇N]⁺˙ | Quinoline radical cation |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak (M⁺˙) is expected at m/z 185, corresponding to the molecular weight of the compound.

-

Key Fragmentations: The primary fragmentation pathways are likely to involve the cleavage of the bonds adjacent to the carbonyl group.

-

Loss of Ethyl Radical: Cleavage of the bond between the carbonyl carbon and the ethyl group would result in a stable acylium ion at m/z 156.

-

Loss of Propionyl Radical: Cleavage of the bond between the quinoline ring and the carbonyl group would lead to a fragment at m/z 128.

-

Formation of Quinoline Radical Cation: A common fragmentation for quinoline derivatives is the loss of the substituent to form the quinoline radical cation at m/z 127.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for GC-MS

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Gas Chromatography (GC): Inject the sample solution into a GC system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms) to separate the analyte from any impurities. The oven temperature program should be optimized to ensure good peak shape and separation.

-

Mass Spectrometry (MS): The eluent from the GC is directed into the ion source of the mass spectrometer (typically operating in EI mode at 70 eV). The mass analyzer then separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectral data for this compound. While based on established spectroscopic principles and data from analogous structures, it is imperative for researchers to confirm these predictions with experimental data obtained from a pure sample. The protocols and interpretations provided herein serve as a valuable resource for the synthesis, characterization, and analysis of this and related quinoline-based compounds, thereby supporting advancements in medicinal chemistry and drug discovery.

References

As this guide is based on predictive analysis due to the lack of direct experimental data in the searched literature, formal citations to specific data points for the target compound are not applicable. The principles of spectroscopic interpretation are drawn from standard organic chemistry and spectroscopy textbooks.

The Quinoline Scaffold: A Privileged Framework in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Quinoline Derivatives for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and profound impact on drug discovery.[1][2][3] This guide provides a comprehensive exploration of the multifaceted biological activities of quinoline derivatives, delving into their mechanisms of action and the experimental methodologies crucial for their evaluation. We will navigate through the extensive landscape of their therapeutic applications, with a particular focus on their roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. This document is designed to serve as a technical resource, offering not only a thorough review of the current state of the field but also providing detailed, field-proven experimental protocols and critical insights into the structure-activity relationships that govern the efficacy of these potent compounds.

The Enduring Legacy of the Quinoline Core

Quinoline, a fusion of a benzene and a pyridine ring, is a structural motif that has given rise to a plethora of biologically active molecules.[4] Its inherent physicochemical properties, including its ability to intercalate into DNA and interact with various enzymatic active sites, make it an exceptionally "privileged" scaffold in the design of novel therapeutics.[2][3] The synthetic tractability of the quinoline nucleus allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile to achieve desired therapeutic effects and mitigate toxicity.[1][3] This has led to the development of a wide array of approved drugs and clinical candidates that underscore the enduring relevance of quinoline in medicine.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Quinoline derivatives have emerged as formidable weapons in the fight against cancer, exhibiting a diverse range of mechanisms to thwart tumor growth and proliferation.[1][5][6] Their anticancer effects are often attributed to their ability to interfere with fundamental cellular processes essential for cancer cell survival and propagation.

Mechanisms of Anticancer Action

The anticancer prowess of quinoline derivatives stems from their ability to target multiple key players in cancer cell biology:

-

Topoisomerase Inhibition: Many quinoline-based compounds function as topoisomerase inhibitors, disrupting the process of DNA replication and repair. By stabilizing the transient DNA-topoisomerase cleavage complex, these agents induce cytotoxic DNA strand breaks, ultimately leading to apoptotic cell death.

-

Kinase Inhibition: The aberrant signaling of protein kinases is a hallmark of many cancers. Quinoline derivatives have been successfully designed to target critical kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[4][7][8] By blocking these pro-survival signaling pathways, these compounds can effectively halt tumor growth.

-

Induction of Apoptosis: A significant number of quinoline derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This can be achieved through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of apoptosis-related proteins.[9]

-

Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a primary target for therapeutic intervention. Quinoline derivatives have been shown to induce cell cycle arrest at different phases (e.g., G2/M), preventing cancer cells from completing their division cycle.[5][9]

-

Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Certain quinoline derivatives can interfere with tubulin polymerization, leading to mitotic arrest and subsequent cell death.

Table 1: Anticancer Activity of Representative Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric) | 1.38 | G2/M Arrest, Apoptosis, ROS Induction | [4][10] |

| Quinoline-Chalcone Hybrid (12e) | HCT-116 (Colon) | 5.34 | G2/M Arrest, Apoptosis, ROS Induction | [4][10] |

| Quinoline-Chalcone Hybrid (12e) | MCF-7 (Breast) | 5.21 | G2/M Arrest, Apoptosis, ROS Induction | [4][10] |

| Phenylsulfonylurea Derivative (7) | HepG-2 (Liver) | 2.71 | PI3K/mTOR Inhibition | [4] |

| Phenylsulfonylurea Derivative (7) | A549 (Lung) | 7.47 | PI3K/mTOR Inhibition | [4] |

| Phenylsulfonylurea Derivative (7) | MCF-7 (Breast) | 6.55 | PI3K/mTOR Inhibition | [4] |

| Bis-quinoline (2a) | U937 (Leukemia) | 0.7 | DNMT Inhibition | |

| Bis-quinoline (2a) | HCT116 (Colon) | Submicromolar | DNMT Inhibition | |

| Hydrazide Derivative (16) | A549 (Lung) | 1.9 | Not specified | [11] |

| Hydrazide Derivative (17) | MCF-7 (Breast) | 2.5 | Not specified | [11] |

Experimental Protocols for Evaluating Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[9]

-

Compound Treatment: Treat the cells with various concentrations of the quinoline derivative and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6][9]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[9]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[6][9]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[9]

-

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Step-by-Step Methodology:

-

Cell Treatment: Induce apoptosis in cells by treating with the quinoline derivative. Include a negative (vehicle-treated) control.

-

Cell Harvesting: Collect 1-5 x 10^5 cells by centrifugation.[12]

-

Washing: Wash the cells once with cold 1X PBS.[12]

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[13]

-

Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[12][13]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[12][13]

-

This method utilizes the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle via flow cytometry.

-

Step-by-Step Methodology:

-

Cell Harvesting: Harvest approximately 1x10^6 cells and centrifuge at 1200 rpm for 5 minutes.[14]

-

Fixation: Discard the supernatant and add 1 mL of ice-cold 70% ethanol while gently vortexing to fix the cells. Incubate for at least 30 minutes at 4°C.[14]

-

Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes and wash twice with PBS.[14][15]

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.

-

PI Staining: Add 400 µL of propidium iodide solution (50 µg/mL in PBS) and incubate in the dark.[14]

-

Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

-

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

-

Step-by-Step Methodology:

-

Reaction Setup: In a microfuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x Topoisomerase I assay buffer, and the test quinoline derivative at various concentrations.

-

Enzyme Addition: Add human topoisomerase I enzyme to initiate the reaction. Include a no-enzyme control.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[1][16]

-

Reaction Termination: Stop the reaction by adding a stop buffer/gel loading dye containing SDS and proteinase K.[16]

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. A decrease in the amount of relaxed DNA in the presence of the compound indicates inhibition.

-

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

-

Step-by-Step Methodology (General Principle):

-

Reaction Components: In a microplate well, combine the purified kinase (e.g., EGFR, PI3K), a specific substrate (peptide or lipid), ATP, and the test quinoline derivative.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow for phosphorylation of the substrate.[13]

-

Detection: The amount of phosphorylated product is quantified using various methods, such as luminescence-based assays (e.g., ADP-Glo™), fluorescence resonance energy transfer (FRET), or ELISA.[13]

-

Data Analysis: The percentage of kinase inhibition is calculated by comparing the signal from the test compound-treated wells to that of the vehicle control.

-

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Quinoline derivatives have a long and storied history in the fight against infectious diseases, with some of the earliest and most effective antimalarial and antibacterial drugs belonging to this class. Their broad-spectrum antimicrobial activity continues to be an active area of research, particularly in the face of rising antimicrobial resistance.[17]

Mechanisms of Antimicrobial Action

The antimicrobial effects of quinoline derivatives are diverse and target essential cellular processes in bacteria and fungi:

-

DNA Gyrase and Topoisomerase IV Inhibition: Fluoroquinolones, a major class of quinoline-based antibiotics, inhibit bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are crucial for DNA replication, recombination, and repair, and their inhibition leads to bacterial cell death.

-

Disruption of Cell Wall Synthesis: Some quinoline derivatives have been shown to interfere with the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity.

-

Inhibition of Fungal Ergosterol Biosynthesis: In fungi, certain quinoline derivatives can inhibit enzymes involved in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This disruption of membrane integrity leads to fungal cell death.[14]

-

Lipopolysaccharide (LPS) Transport Blockade: A novel mechanism identified for some quinoline derivatives is the inhibition of LPS transport in Gram-negative bacteria, which is critical for the integrity of their outer membrane.[18]

Table 2: Antimicrobial Activity of Representative Quinoline Derivatives

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Mechanism of Action | Reference |

| 9-bromo indolizinoquinoline-5,12-dione (7) | E. coli ATCC25922 | 2 | Not specified | [9] |

| 9-bromo indolizinoquinoline-5,12-dione (7) | MRSA | 2 | Not specified | [9] |

| 2-fluoro 9-oxime ketolide-quinolone hybrid (16) | S. pneumoniae ATCC 49619 | ≤ 0.008 | Not specified | [9] |

| 2-fluoro 9-oxime ketolide-quinolone hybrid (17) | S. pneumoniae ATCC 49619 | ≤ 0.008 | Not specified | [9] |

| 2-fluoro 9-oxime ketolide-quinolone hybrid (18) | S. pneumoniae ATCC 49619 | ≤ 0.008 | Not specified | [9] |

| Quinolidene-rhodanine conjugate (27-32) | M. tuberculosis H37Ra | 1.66–9.57 | Not specified | [9] |

| 7-trifluoromethyl quinolone triazole (6d) | MRSA | 0.5 | Not specified | [17] |

| 3-aminothiazol-quinolone (6e) | MRSA | 0.8 | Not specified | [17] |

| Quinoline-2-one derivative (6c) | MRSA | 0.75 | Dihydrofolate reductase inhibition | [19] |

| Quinoline-2-one derivative (6c) | VRE | 0.75 | Dihydrofolate reductase inhibition | [19] |

Experimental Protocols for Evaluating Antimicrobial Activity

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Serial Dilution of Compound: In a 96-well microtiter plate, perform serial twofold dilutions of the quinoline derivative in the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.

-

Step-by-Step Methodology:

-

Reaction Mixture: In a microfuge tube, combine relaxed plasmid DNA (e.g., pBR322), DNA gyrase, ATP, and the test quinoline derivative in a suitable assay buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour) to allow for DNA supercoiling.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA intercalating dye and loading buffer.

-

Agarose Gel Electrophoresis: Separate the relaxed and supercoiled DNA forms by electrophoresis on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands. A decrease in the amount of supercoiled DNA in the presence of the compound indicates inhibition.

-

Antiviral Activity: A Broad-Spectrum Defense

The quinoline scaffold has also demonstrated significant potential in the development of antiviral agents, with activity reported against a range of viruses, including influenza, HIV, and Zika virus.[9][20]

Mechanisms of Antiviral Action

Quinoline derivatives can interfere with various stages of the viral life cycle:

-

Inhibition of Viral Entry: Some compounds can block the attachment or entry of viruses into host cells.

-

Reverse Transcriptase Inhibition: For retroviruses like HIV, quinoline derivatives can inhibit the activity of reverse transcriptase, an enzyme essential for the conversion of viral RNA into DNA.

-

Inhibition of Viral Replication: Other mechanisms include the inhibition of viral polymerases or proteases, which are critical for viral replication and maturation.

Table 3: Antiviral Activity of Representative Quinoline Derivatives

| Compound/Derivative | Virus | EC50 (µM) | Mechanism of Action | Reference |

| N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine (2) | Zika Virus | 0.8 ± 0.07 | Not specified | [9] |

| Dibucaine derivative (6) | Enterovirus A71 | 1.238 ± 0.122 | Not specified | [9] |

| Isoquinolone derivative (1) | Influenza A and B | 0.2 - 0.6 | Viral polymerase inhibition | [21] |

| Isoquinolone derivative (21) | Influenza A and B | 9.9 - 18.5 | Viral polymerase inhibition | [21] |

| Quinoxaline derivative | HIV (Reverse Transcriptase) | 0.0031 | Reverse Transcriptase Inhibition | [22] |

| Quinoxaline derivative | Human Cytomegalovirus | Not specified | Not specified | [22] |

Experimental Protocols for Evaluating Antiviral Activity

This assay is the gold standard for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.

-

Step-by-Step Methodology:

-

Cell Monolayer: Seed susceptible host cells in a multi-well plate to form a confluent monolayer.

-

Virus Adsorption: Remove the growth medium and infect the cells with a known amount of virus in the presence of various concentrations of the quinoline derivative. Allow the virus to adsorb for 1-2 hours.[23]

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.[14]

-

Incubation: Incubate the plates for several days to allow for the formation of plaques (zones of cell death).

-

Plaque Visualization and Counting: Fix and stain the cell monolayer (e.g., with crystal violet). Plaques will appear as clear zones. Count the number of plaques in each well.[14]

-

Data Analysis: Calculate the percentage of plaque reduction at each compound concentration compared to the virus control.

-

This assay measures the ability of a compound to inhibit the activity of viral reverse transcriptase.

-

Step-by-Step Methodology:

-

Reaction Setup: In a microplate well, combine a template-primer (e.g., poly(A)•oligo(dT)), dNTPs (including a labeled dNTP), purified reverse transcriptase, and the test quinoline derivative.

-

Incubation: Incubate the reaction mixture to allow for the synthesis of a new DNA strand.

-

Detection: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP. This can be done using colorimetric or radiometric methods.

-

Inhibition Calculation: The percentage of RT inhibition is determined by comparing the activity in the presence of the compound to that of a control without the inhibitor.

-

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Quinoline derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and pathways involved in the inflammatory response.

Mechanisms of Anti-inflammatory Action

-

Cyclooxygenase (COX) Inhibition: A primary mechanism of anti-inflammatory action for many quinoline derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. By inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins.

Table 4: Anti-inflammatory Activity of Representative Quinoline Derivatives

| Compound/Derivative | Target | IC50 (µM) | Reference |

| 2-(4-(azido)phenyl)-6-benzoyl-quinoline-4-carboxylic acid (QIN1) | COX-2 | 0.057 - 0.085 | [3] |

| 2-(4-(methylsulfonyl) phenyl)-3-phenylquinoline-4-carboxylic acid (QIN2) | COX-2 | 0.07 | [3] |

| Quinoline-2-carboxamides | COX-2 | 2.30 - 6.13 | [3] |

| Indolizine derivative (5a) | COX-2 | 5.84 | [24] |

| Indolizine derivative (5b) | COX-2 | 6.73 | [24] |

| Indolizine derivative (5c) | COX-2 | 6.99 | [24] |

Experimental Protocol for Evaluating Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

-

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Prepare a solution of purified COX-2 enzyme and its substrate, arachidonic acid.

-

Reaction Mixture: In a microplate, combine the COX-2 enzyme, a chromogenic substrate, and the test quinoline derivative.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).

-

Absorbance Measurement: The peroxidase activity of COX-2 leads to the oxidation of the chromogenic substrate, resulting in a color change that can be measured spectrophotometrically.

-

Inhibition Calculation: The percentage of COX-2 inhibition is calculated by comparing the rate of color development in the presence of the test compound to that of the control.

-

Visualizing the Pathways: A Diagrammatic Representation

To better understand the intricate relationships between quinoline derivatives and their biological targets, the following diagrams illustrate key experimental workflows and signaling pathways.

Figure 1: Workflow for assessing the in vitro anticancer activity of quinoline derivatives.

Figure 2: Experimental workflow for evaluating the antimicrobial properties of quinoline derivatives.

Conclusion: The Future of Quinoline in Drug Discovery

The quinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its remarkable chemical versatility and the diverse biological activities of its derivatives ensure its enduring prominence in medicinal chemistry. This guide has provided a comprehensive overview of the key biological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The detailed experimental protocols and mechanistic insights presented herein are intended to empower researchers and drug development professionals in their quest to harness the full therapeutic potential of this remarkable heterocyclic system. As our understanding of disease biology deepens, the rational design and synthesis of novel quinoline derivatives will undoubtedly lead to the development of next-generation therapies for a wide range of human ailments.

References

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH. Retrieved from [Link]

-

Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. Retrieved from [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society. Retrieved from [Link]

-

Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (2021). MDPI. Retrieved from [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. Retrieved from [Link]

-

Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Retrieved from [Link]

-

IC50 values of compounds 16 and 17 against four different cancer cell lines. ResearchGate. Retrieved from [Link]

-

Human Topoisomerase I Relaxation Assay. Inspiralis. Retrieved from [Link]

-

Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. Retrieved from [Link]

-

Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. Retrieved from [Link]

-

DNA Supercoiling Catalyzed by Bacterial Gyrase. PMC - NIH. Retrieved from [Link]

-

In vitro PI3K inhibitor binding assay. Bio-protocol. Retrieved from [Link]

-

IC 50 Values for COX-1 and COX-2 Enzymes. ResearchGate. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). NIH. Retrieved from [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]

-

Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. MDPI. Retrieved from [Link]

-

Plaque Assay Protocols. American Society for Microbiology. Retrieved from [Link]

-

Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. Retrieved from [Link]

-

EGFR Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]

-

Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. (2021). MDPI. Retrieved from [Link]

-

An overview of quinoline as a privileged scaffold in cancer drug discovery. Taylor & Francis. Retrieved from [Link]

-

Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing. Retrieved from [Link]

-

Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. (2024). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Inhibition of HIV-1 Reverse Transcriptase. Bio-protocol. Retrieved from [Link]

-

PI3K(p110δ/p85α) Kinase Assay. Promega Corporation. Retrieved from [Link]

-

Staphylococcus aureus Gyrase Supercoiling Assay. Inspiralis. Retrieved from [Link]

-

Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). PubMed. Retrieved from [Link]

-

Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. DOI. Retrieved from [Link]

-

Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action. (2024). Karolinska Institutet - Figshare. Retrieved from [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. Retrieved from [Link]

-

Topoisomerase Assays. PMC - NIH. Retrieved from [Link]

-

Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). NIH. Retrieved from [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. Retrieved from [Link]

-

High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. (2018). NIH. Retrieved from [Link]

-

Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. Retrieved from [Link]

-

Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. Retrieved from [Link]

-

Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. (2019). CORE. Retrieved from [Link]

-

Viral Plaque Assay. (2020). Protocols.io. Retrieved from [Link]

-

QuantiTect® Reverse Transcription Handbook. QIAGEN. Retrieved from [Link]

-

Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (2016). ASCO Publications. Retrieved from [Link]

-

DNA supercoiling measurement in bacteria. (2019). PMC - NIH. Retrieved from [Link]

-

EGFR Assays & Drug Discovery Services. Reaction Biology. Retrieved from [Link]

-

Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase. PubMed. Retrieved from [Link]

-

Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). PubMed. Retrieved from [Link]

Sources

- 1. inspiralis.com [inspiralis.com]

- 2. profoldin.com [profoldin.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives | MDPI [mdpi.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 17. Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms [ccspublishing.org.cn]

- 18. mdpi.com [mdpi.com]

- 19. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 20. elar.urfu.ru [elar.urfu.ru]

- 21. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 24. mdpi.com [mdpi.com]

Quinolinone Scaffolds: A Technical Guide to Unlocking Novel Therapeutic Targets

Abstract

The quinolinone core, a privileged heterocyclic scaffold, has emerged as a cornerstone in modern medicinal chemistry, giving rise to a diverse array of molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the key molecular targets of quinolinone compounds, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic intricacies of how these compounds interact with their targets, supported by quantitative data and detailed experimental protocols for target identification and validation. Furthermore, this guide will visualize the complex signaling pathways modulated by quinolinone derivatives, providing a comprehensive understanding of their cellular effects.

Introduction: The Quinolinone Moiety - A Versatile Pharmacophore

The quinolinone structural motif, characterized by a bicyclic system containing a benzene ring fused to a pyridinone ring, is found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] This versatility stems from the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and target specificity. From their initial discovery as antimicrobial agents to their current prominence in oncology and neuroscience, quinolinone derivatives continue to be a fertile ground for the discovery of novel therapeutics.[2][3] This guide will focus on the key therapeutic targets that have been successfully modulated by this remarkable class of compounds.

Key Therapeutic Targets of Quinolinone Compounds

The therapeutic efficacy of quinolinone derivatives can be attributed to their ability to interact with a range of critical cellular targets. This section will explore the major classes of these targets, the underlying mechanisms of inhibition, and provide examples of quinolinone-based inhibitors.

DNA Gyrase and Topoisomerase: The Classic Antibacterial Target

The initial therapeutic success of quinolones, a subclass of quinolinones, was in the field of antibacterials. Their mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them ideal targets for antimicrobial therapy.

Mechanism of Action: Quinolones bind to the enzyme-DNA complex, stabilizing the transient double-strand breaks created by the enzymes.[4] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA damage and ultimately bacterial cell death. The binding is cooperative, with the gyrase-DNA complex inducing a specific binding site for the quinolone molecule.[2]

Receptor Tyrosine Kinases (RTKs): A Central Hub in Cancer Therapy

Receptor tyrosine kinases are a family of cell surface receptors that play a pivotal role in regulating cellular processes such as growth, proliferation, differentiation, and survival.[5] Dysregulation of RTK signaling is a hallmark of many cancers, making them a prime target for therapeutic intervention. Several quinolinone derivatives have been developed as potent inhibitors of various RTKs, including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).

Mechanism of Action: Quinolinone-based RTK inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.[6] The quinazoline core of many of these inhibitors forms a critical hydrogen bond with the hinge region of the kinase, a key interaction for potent inhibition.[1]

Signaling Pathway: Generic Receptor Tyrosine Kinase (RTK) Pathway

The following diagram illustrates the general signaling cascade initiated by the activation of a receptor tyrosine kinase.

Caption: Generic RTK signaling pathway.

Phosphodiesterases (PDEs): Modulators of Second Messenger Signaling

Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] By hydrolyzing these cyclic nucleotides, PDEs play a crucial role in a wide range of physiological processes, including inflammation, cardiovascular function, and neuronal signaling. Quinolinone-based compounds have been identified as potent and selective inhibitors of several PDE isoforms, most notably PDE4 and PDE5.

Structure-Activity Relationship (SAR) and Binding Mode: The development of quinolinone-based PDE inhibitors has revealed key structural features necessary for potent and selective activity. For PDE5 inhibitors, an electron-withdrawing group at the C6-position and an ethyl group at the C8-position of the quinoline ring have been shown to significantly enhance potency and selectivity.[7] These inhibitors typically bind in the active site of the enzyme, competing with the natural substrate.[6] Docking studies of quinolinone-based PDE4 inhibitors suggest that an amide function can form a hydrogen bond with Gln443 in a hydrophobic region, while other moieties can interact with metal ions in the active site, contributing to the inhibitory activity.[2]

PI3K/Akt/mTOR Pathway: A Critical Regulator of Cell Growth and Survival

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that governs cell growth, proliferation, survival, and metabolism.[3] Aberrant activation of this pathway is a common event in many human cancers, making it an attractive target for drug development. Several quinolinone derivatives have been shown to inhibit key components of this pathway, acting as single or dual inhibitors of PI3K and mTOR.

Mechanism of Action: Quinolinone-based inhibitors of the PI3K/Akt/mTOR pathway typically act as ATP-competitive inhibitors of the PI3K and/or mTOR kinases. By blocking the activity of these kinases, they prevent the phosphorylation of downstream effectors, leading to the inhibition of cell growth and the induction of apoptosis.[1]

Signaling Pathway: PI3K/Akt/mTOR Pathway

The following diagram outlines the key components and interactions within the PI3K/Akt/mTOR signaling cascade.

Caption: The PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway: A Key Player in Inflammation and Immunity

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the immune and inflammatory responses.[8] It controls the expression of a wide range of genes involved in cell survival, proliferation, and inflammation. Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers. Some quinoline derivatives have been shown to inhibit the NF-κB pathway.

Mechanism of Action: Certain quinoline compounds can inhibit the NF-κB pathway by interfering with the DNA-binding activity of the p65/NF-κB transcription factor.[8] This prevents the transcription of NF-κB target genes, thereby suppressing the inflammatory response. For example, one novel quinoline, Q3, was found to inhibit TNF-induced transcription of NF-κB target genes without affecting the degradation of its inhibitor, IκB.[8]

Signaling Pathway: Canonical NF-κB Pathway

The following diagram illustrates the canonical NF-κB signaling cascade.

Caption: The canonical NF-κB signaling pathway.

Quantitative Data on Quinolinone Compound Activity

The following tables summarize the inhibitory activities of selected quinolinone derivatives against various therapeutic targets and cancer cell lines. This data provides a quantitative basis for understanding the structure-activity relationships and the therapeutic potential of these compounds.

Table 1: Inhibitory Activity of Quinolinone Derivatives against Kinases

| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |

| Gedatolisib | PI3Kα | 0.4 | [9] |

| Gedatolisib | PI3Kγ | 5.4 | [9] |

| MK2206 | AKT1 | 8 | [9] |

| MK2206 | AKT2 | 12 | [9] |

| MK2206 | AKT3 | 65 | [9] |

| Compound HA-2l | mTOR | 66 | [10] |

| Compound HA-2c | mTOR | 75 | [10] |

| Compound 239 | PI3Kα | 70 | [11] |

| Compound 157 | PI3Kα | 2.42 | [11] |

| Compound 157 | mTOR | 8.55 | [11] |

| Compound 162 | PI3Kα | 58 | [11] |

| Compound 162 | mTOR | 5 | [11] |

| Compound 163 | PI3Kα | 40 | [11] |

| Compound 163 | mTOR | 1 | [11] |

| Compound 168 | PI3Kα | 14 | [11] |

| Compound 168 | PI3Kβ | 190 | [11] |

| Compound 168 | PI3Kδ | 74 | [11] |

| Compound 168 | PI3Kγ | 56 | [11] |

| Compound 168 | mTOR | 65 | [11] |

Table 2: Inhibitory Activity of Quinolinone Derivatives against Phosphodiesterases

| Compound/Derivative | Target PDE | IC50 (nM) | Reference |

| 4-benzylaminoquinoline derivative | PDE5 | 0.05 | [7] |

| SCH 351591 (7) | PDE4 | 58 | [2] |

| Compound 9 | PDE4 | 0.01 | [2] |

| Compound 10 | PDE4 | 0.07 | [2] |

| Compound 11 | PDE4 | 0.06 | [2] |

| ICF24027 | PDE5 | 1.86 | [12] |

Experimental Protocols for Target Identification and Validation

The identification and validation of the molecular targets of quinolinone compounds are crucial steps in the drug discovery process. This section provides detailed, step-by-step methodologies for key experiments used in this endeavor.

Target Identification using Photoaffinity Labeling

Photoaffinity labeling is a powerful technique to identify the direct binding partners of a small molecule within a complex biological system.[13][14]

Experimental Workflow: Photoaffinity Labeling

Caption: Workflow for photoaffinity labeling.

Step-by-Step Protocol:

-

Probe Synthesis: Design and synthesize a quinolinone derivative that incorporates a photoreactive group (e.g., diazirine, benzophenone) and a reporter tag (e.g., biotin, alkyne for click chemistry).

-

Incubation: Incubate the photoaffinity probe with the biological sample (e.g., cell lysate, intact cells) to allow for binding to its target protein(s).[13]

-

UV Irradiation: Expose the sample to UV light of a specific wavelength to activate the photoreactive group, leading to the formation of a covalent bond between the probe and its target.[13]

-

Cell Lysis and Biotinylation (if applicable): If live cells were used, lyse the cells to release the protein complexes. If an alkyne-tagged probe was used, perform a click chemistry reaction to attach a biotin tag.

-

Affinity Purification: Use streptavidin-coated beads to capture the biotinylated probe-protein complexes, thereby enriching for the target proteins.[14]

-

Washing: Perform extensive washing steps to remove non-specifically bound proteins.

-

Elution and SDS-PAGE: Elute the captured proteins from the beads and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Mass Spectrometry: Excise the protein bands of interest from the gel, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[14]

-

Data Analysis and Target Validation: Analyze the mass spectrometry data to identify proteins that are specifically labeled by the quinolinone probe. Further validation experiments, such as Western blotting, enzymatic assays, or genetic approaches, are then required to confirm the identified targets.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Step-by-Step Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the quinolinone compound and a vehicle control.

-

Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis using Flow Cytometry with Propidium Iodide (PI) Staining

Flow cytometry with propidium iodide staining is a widely used technique to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat them with the quinolinone compound for a specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structures.

-

Washing: Wash the fixed cells with phosphate-buffered saline (PBS) to remove the ethanol.

-

RNase Treatment: Treat the cells with RNase A to degrade any RNA, ensuring that the propidium iodide only stains the DNA.

-

Propidium Iodide Staining: Stain the cells with a solution containing propidium iodide, which intercalates into the DNA.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the differentiation of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

-

Data Analysis: Use specialized software to analyze the flow cytometry data and quantify the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

The quinolinone scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents targeting a wide range of diseases. The ability to modulate the activity of key cellular targets such as DNA topoisomerases, receptor tyrosine kinases, phosphodiesterases, and critical signaling pathways like PI3K/Akt/mTOR and NF-κB underscores the therapeutic potential of this chemical class. The experimental protocols detailed in this guide provide a robust framework for the identification and validation of new quinolinone targets, paving the way for the discovery of next-generation therapeutics.

Future research in this field will likely focus on the development of more selective and potent quinolinone derivatives, the exploration of novel therapeutic targets, and the use of advanced techniques such as chemoproteomics to gain a deeper understanding of the cellular mechanisms of action of these compounds. The continued investigation of the quinolinone scaffold holds great promise for addressing unmet medical needs in oncology, infectious diseases, and neurodegenerative disorders.

References

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Receptor tyrosine kinase. (2023, December 27). In Wikipedia. [Link]

-

PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2023, July 15). PubMed Central. Retrieved January 24, 2026, from [Link]

-

A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2024, November 7). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Photoaffinity labeling in target- and binding-site identification. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. (2022, September 14). ACS Publications. Retrieved January 24, 2026, from [Link]

-

IC 50 (μM) values of PDE5 inhibitors for selected PDE families. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

NF-κB Signaling Pathway Diagram. (n.d.). SciSpace. Retrieved January 24, 2026, from [Link]

-

DOT. (2022, October 2). Graphviz. Retrieved January 24, 2026, from [Link]

-

Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part I: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H). (2016, January 15). PubMed Central. Retrieved January 24, 2026, from [Link]

-

A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2024, November 2). MDPI. Retrieved January 24, 2026, from [Link]

-

PI3K/AKT/mTOR Signaling Pathway Illustration Agent. (n.d.). SciSpace. Retrieved January 24, 2026, from [Link]

-

PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. (2023, August 18). PubMed. Retrieved January 24, 2026, from [Link]

-

A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2024, November 7). PubMed. Retrieved January 24, 2026, from [Link]

-

Schematic representation of RTK downstream signaling -modified from KEGG: Kyoto Encyclopedia of Genes and Genomes Database. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

How does a script optimally layout a pure hierarchical graphviz/dot graph? (2012, February 11). Stack Overflow. Retrieved January 24, 2026, from [Link]

-

Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. (2021, October 29). MDPI. Retrieved January 24, 2026, from [Link]

-

(PDF) Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance mediated by P-gp. (2021, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]

-

A typical photoaffinity labeling experimental protocol to identify the... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Quantitative Analysis of NF-κB Transactivation Specificity Using a Yeast-Based Functional Assay. (2015, June 10). PLOS One. Retrieved January 24, 2026, from [Link]

-

Small molecule target identification using photo-affinity chromatography. (n.d.). SciSpace. Retrieved January 24, 2026, from [Link]

-

In Silico Mapping of Essential Residues in the Catalytic Domain of PDE5 Responsible for Stabilization of Its Commercial Inhibitors. (2020, December 24). MDPI. Retrieved January 24, 2026, from [Link]

-

PI3K/AKT/mTOR pathway. (2023, November 28). In Wikipedia. [Link]

-

SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P. (n.d.). Journal of Chemical, Biological and Medicinal Sciences. Retrieved January 24, 2026, from [Link]

-

Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. (2016, October 18). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (2022, January 1). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors. (2024, May 24). Frontiers in Pharmacology. Retrieved January 24, 2026, from [Link]

-

Quinolines as extremely potent and selective PDE5 inhibitors as potential agents for treatment of erectile dysfunction. (2004, March 15). PubMed. Retrieved January 24, 2026, from [Link]

-

Small molecule photocatalysis enables drug target identification via energy transfer. (2022, August 15). Macmillan Group - Princeton University. Retrieved January 24, 2026, from [Link]

-

Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

The PI3K/AKT/mTOR signaling pathway. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Graphviz and dot: Generating Diagrams with Code. (2022, October 21). YouTube. Retrieved January 24, 2026, from [Link]

-

Research Article Taxifolin Targets PI3K and mTOR and Inhibits Glioblastoma Multiforme. (2021, August 21). Plantafood Medical Stiftung. Retrieved January 24, 2026, from [Link]

-

Signaling Pathways of Tyrosine Kinase Receptors. (n.d.). NCBI Bookshelf. Retrieved January 24, 2026, from [Link]

-

Percentage of inhibition (%) and IC 50 (mM) values of test compounds on IL-8 secretion a. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Effects of flavonoids on cyclic AMP phosphodiesterase and lipid mobilization in rat adipocytes. (1988, May). PubMed. Retrieved January 24, 2026, from [Link]

-

DNA Gyrase as a Target for Quinolones. (2021, July 29). MDPI. Retrieved January 24, 2026, from [Link]

Sources

- 1. Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance mediated by P-gp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. In Silico Mapping of Essential Residues in the Catalytic Domain of PDE5 Responsible for Stabilization of Its Commercial Inhibitors | MDPI [mdpi.com]

- 6. Quinolines as extremely potent and selective PDE5 inhibitors as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. pubs.acs.org [pubs.acs.org]

Conrad-Limpach synthesis of 4-hydroxyquinolines.

An In-Depth Technical Guide to the Conrad-Limpach Synthesis of 4-Hydroxyquinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Conrad-Limpach synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1887, remains a pivotal method for the preparation of 4-hydroxyquinolines.[1][2] This class of compounds forms the structural core of numerous pharmacologically active agents, underscoring the enduring relevance of this synthetic route in medicinal chemistry and drug development.[1][3] This technical guide provides a comprehensive exploration of the Conrad-Limpach synthesis, delving into its mechanistic intricacies, critical experimental parameters, and practical applications. By synthesizing theoretical principles with field-proven insights, this document serves as an authoritative resource for researchers aiming to leverage this powerful reaction in their synthetic endeavors.

Introduction: The Significance of the 4-Hydroxyquinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[1][3] Specifically, the 4-hydroxyquinoline and its tautomeric form, the 4-quinolone, are of paramount importance. They are key components in a variety of chemotherapeutic agents, most notably the quinolone family of antibiotics.[1] These drugs function by inhibiting bacterial DNA gyrase or topoisomerase II/IV, enzymes essential for DNA replication and transcription, thereby exerting a bactericidal effect.[1] The Conrad-Limpach synthesis provides a direct and versatile route to this valuable heterocyclic system, starting from readily available anilines and β-ketoesters.[1][3]

The Core Synthesis: Mechanism and Rationale

The Conrad-Limpach synthesis is fundamentally a two-stage process: an initial condensation reaction followed by a high-temperature thermal cyclization.[1][4]

Stage 1: Formation of the β-Aminoacrylate Intermediate

The synthesis commences with the condensation of an aniline with a β-ketoester.[1] This initial step is typically conducted at or near room temperature and is often catalyzed by a small amount of acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1] The aniline's nucleophilic amino group preferentially attacks the more electrophilic keto-carbonyl of the β-ketoester, leading to the formation of a tetrahedral intermediate. Subsequent dehydration yields a Schiff base, which readily tautomerizes to the more stable β-aminoacrylate (an enamine ester).[1]